cafestol acetate biological activities and pharmacological properties
cafestol acetate biological activities and pharmacological properties
An In-depth Technical Guide on the Biological Activities and Pharmacological Properties of Cafestol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafestol acetate is the acetylated form of cafestol, a natural furanoditerpene predominantly found in the beans of the Coffea arabica plant.[1][2] While much of the existing research focuses on its parent compound, cafestol, the biological activities are often studied in tandem or with the understanding that cafestol acetate is a key related compound. These diterpenes are responsible for some of the characteristic physiological effects of unfiltered coffee beverages.[3][4] Cafestol and its derivatives have garnered significant scientific interest due to their diverse pharmacological profile, which encompasses potent anti-cancer, anti-inflammatory, antidiabetic, and neuroprotective properties.[5][6] However, they are also known for their significant impact on lipid metabolism, particularly a hyperlipidemic effect.[1][7] This guide provides a comprehensive technical overview of the biological activities of cafestol acetate and its parent compound, detailing its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.
Pharmacological Properties and Biological Activities
Cafestol acetate and cafestol exert a wide range of effects on various biological systems. Their actions are multifaceted, often involving the modulation of key signaling pathways that regulate cell growth, apoptosis, inflammation, and metabolism.
Anticancer Activity
One of the most extensively studied properties of coffee diterpenes is their anticancer activity. Cafestol and cafestol acetate have demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects across a variety of cancer cell lines.[1][8]
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Prostate Cancer: In human prostate cancer cells (PC-3, DU145, and LNCaP), cafestol acetate, in combination with kahweol acetate, synergistically inhibits cell proliferation and migration.[9][10] This is achieved by inducing apoptosis, evidenced by the upregulation of cleaved caspase-3 and its target, cleaved PARP.[1][2] Concurrently, there is a downregulation of anti-apoptotic proteins such as STAT3, Bcl-2, and Bcl-xL.[1][2] The treatment also reduces the expression of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2]
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Renal Cancer: In human renal cancer cell lines (Caki and ACHN), the combination of cafestol and kahweol acetate synergistically inhibits cell proliferation and migration.[11] The mechanism involves the induction of apoptosis and the inhibition of the epithelial-mesenchymal transition (EMT).[9][11] This is mediated through the inhibition of Akt and ERK phosphorylation.[11] Furthermore, the compounds downregulate the expression of C-C chemokine receptors (CCR2, CCR5) and programmed death-ligand 1 (PD-L1), suggesting an effect on the tumor microenvironment.[9][11] In Caki cells, cafestol-induced apoptosis is mediated by the activation of caspases, upregulation of pro-apoptotic proteins (Bim, Bax), and downregulation of anti-apoptotic proteins (c-FLIP, Bcl-2, Mcl-1, Bcl-xL).[1][2][10] This effect is also linked to the inhibition of STAT3 activation and the PI3K/Akt pathway.[1][2][10]
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Leukemia: In various leukemia cell lines (HL60, K562), cafestol induces apoptosis, as indicated by increased caspase-3 cleavage.[1][2] It also promotes cell differentiation, shown by the increased expression of CD11b and CD15 markers.[1][2]
Anti-inflammatory Properties
Cafestol demonstrates significant anti-inflammatory activity by modulating key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner.[3][5] This effect is attributed to the suppression of cyclooxygenase-2 (COX-2) expression.[3][12] The underlying mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK2 and MEK1, which in turn prevents the activation of the AP-1 transcription factor.[5]
Effects on Lipid Metabolism
The most well-documented systemic effect of cafestol is its ability to raise serum lipid levels.[1][3]
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Hyperlipidemia: Consumption of cafestol leads to an increase in plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triacylglycerols.[1][4][13] This effect is primarily attributed to cafestol.[13]
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Mechanism of Action: The hypercholesterolemic effect is not due to increased cholesterol synthesis. Instead, cafestol acts as an agonist for the farnesoid X receptor (FXR) and pregnane X receptor (PXR).[3][5] Activation of these nuclear receptors suppresses the expression of key enzymes in the bile acid synthesis pathway, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase.[1][3][14] The resulting decrease in bile acid synthesis leads to a downregulation of hepatic LDL receptor activity and an increase in serum cholesterol.[1][3][14][15] In human hepatoma (HepG2) cells, cafestol was shown to decrease the binding, uptake, and degradation of LDL without affecting LDL receptor mRNA levels, suggesting a post-transcriptional regulatory mechanism.[3][15]
Antidiabetic Properties
Emerging evidence from cellular and animal models suggests that cafestol possesses antidiabetic properties, potentially contributing to the inverse association between coffee consumption and the risk of type 2 diabetes.[16][17]
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Glucose Metabolism: In KKAy mice, a model for type 2 diabetes, a 10-week treatment with cafestol significantly lowered fasting blood glucose and glucagon levels while improving insulin sensitivity.[17][18]
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Insulin Secretion: Cafestol potentiates glucose-stimulated insulin secretion from pancreatic beta cells and increases glucose uptake in human muscle cells.[16][17] In isolated islets from KKAy mice, cafestol treatment enhanced insulin secretory capacity.[17]
Hepatoprotective and Liver-Related Effects
Cafestol exhibits a dual role in the liver.
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Hepatoprotection: It activates the Keap1/Nrf2/ARE signaling pathway, which is crucial for protecting liver cells against oxidative stress by inducing the expression of phase II detoxifying enzymes like glutathione-S-transferase.[2][3][5] This mechanism may contribute to the chemopreventive effects of coffee diterpenes.[5]
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Liver Enzyme Elevation: Paradoxically, consumption of cafestol and kahweol is associated with an elevation in serum levels of the liver enzyme alanine aminotransferase (ALT), which can be an indicator of hepatocyte injury.[4][13][19]
Neuroprotective Activity
In models of Parkinson's disease, cafestol has shown neuroprotective benefits. This protection is mediated through the activation of the Nrf2 pathway, which helps defend against oxidative stress, a key factor in neurodegenerative diseases.[5]
Anti-angiogenic Activity
Cafestol inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth. In human umbilical vein endothelial cells (HUVECs), cafestol inhibits proliferation, migration, and tube formation.[5] This anti-angiogenic effect is potentially mediated by decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and Akt.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological effects of cafestol and its derivatives.
Table 1: Anticancer Effects of Cafestol and Cafestol Acetate in vitro
| Cell Line(s) | Compound(s) | Concentration | Key Quantitative Effects | Reference(s) |
|---|---|---|---|---|
| Renal Cancer (ACHN, Caki-1) | Kahweol Acetate + Cafestol | 30 µM (each) | Synergistically inhibited cell proliferation to a degree comparable to 100 µM of each compound alone. Rapidly inhibited Akt and ERK phosphorylation. | [11] |
| Prostate Cancer (PC-3, DU145, LNCaP) | Kahweol Acetate + Cafestol | Dose-dependent | Synergistically inhibited proliferation and migration (Combination Index <1). | [9] |
| HUVECs (Endothelial Cells) | Cafestol | 5-20 µM | Inhibited migration and tube formation. | [3] |
| HUVECs (Endothelial Cells) | Cafestol | 20-80 µM | Inhibited cell proliferation in a dose-dependent manner. 20 µM significantly inhibited FAK and Akt phosphorylation. | [3] |
| HepG2 (Hepatoma) | Cafestol | 10 µg/mL | Decreased LDL uptake by 19%. | [15] |
| HepG2 (Hepatoma) | Cafestol | 20 µg/mL | Decreased LDL binding by 17%; decreased LDL degradation by 20-30%. |[15] |
Table 2: Effects of Cafestol on Lipid Metabolism and Liver Enzymes in Humans
| Study Population | Daily Dose | Duration | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on Triacylglycerols | Effect on Alanine Aminotransferase (ALT) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Healthy Volunteers (n=7) | 8 g fine coffee grounds | 3 weeks | ↑ 0.65 mmol/L | - | - | ↑ 18 U/L | [4] |
| Healthy Males (n=10) | 61-64 mg pure cafestol | 28 days | ↑ 0.79 mmol/L | ↑ 0.57 mmol/L | ↑ 0.65 mmol/L | ↑ 18 U/L | [13] |
| Healthy Males (n=10) | 60 mg cafestol + 48-54 mg kahweol | 28 days | ↑ an additional 0.23 mmol/L vs. cafestol alone | ↑ an additional 0.23 mmol/L vs. cafestol alone | ↑ an additional 0.09 mmol/L vs. cafestol alone | ↑ an additional 35 U/L vs. cafestol alone |[13] |
Table 3: Antidiabetic Effects of Cafestol in KKAy Mice
| Treatment Group | Duration | Effect on Fasting Plasma Glucose | Effect on Fasting Glucagon | Effect on Insulin Sensitivity | Effect on Insulin Secretion (from isolated islets) | Reference(s) |
|---|---|---|---|---|---|---|
| High-dose Cafestol (1.1 mg/day) | 10 weeks | ↓ 28-30% vs. control | ↓ 20% vs. control | ↑ 42% vs. control | ↑ 75-87% vs. control | [17][18] |
| Low-dose Cafestol (0.4 mg/day) | 10 weeks | ↓ 28-30% vs. control | - | - | ↑ 75-87% vs. control |[17][18] |
Key Experimental Protocols
The following sections describe generalized protocols for experiments commonly used to assess the biological activities of cafestol acetate.
Cell Culture and Proliferation Assay (WST-1/MTT)
This protocol assesses the effect of cafestol acetate on the viability and proliferation of cancer cells.
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Cell Culture: Human cancer cells (e.g., PC-3, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of cafestol acetate (e.g., 0, 10, 20, 50, 100 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be <0.1%).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
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Viability Assessment: After incubation, 10 µL of a cell proliferation reagent (like WST-1 or MTT) is added to each well. The plate is incubated for 1-4 hours. The formation of formazan dye, which is proportional to the number of viable cells, is quantified by measuring the absorbance at 450 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the extent of apoptosis induced by cafestol acetate.
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Cell Treatment: Cells are seeded in 6-well plates and treated with cafestol acetate as described for the proliferation assay. Both floating and adherent cells are collected after treatment.
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Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified using appropriate software.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways (e.g., Akt, ERK).
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Protein Extraction: After treatment with cafestol acetate, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
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SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-caspase-3).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The band intensities are quantified using densitometry software. The expression of target proteins is typically normalized to a loading control like β-actin or GAPDH.
In Vivo Tumor Xenograft Study
This protocol assesses the antitumor efficacy of cafestol acetate in an animal model.
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Animal Model: Immunocompromised mice (e.g., SCID or BALB/c-nude mice) are used.[1][2]
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Tumor Cell Implantation: Human cancer cells (e.g., DU-145 prostate cancer cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.[1][2]
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives oral administration of cafestol acetate and/or kahweol acetate, while the control group receives the vehicle.[9]
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Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2. The body weight and general health of the mice are also monitored.
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Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further histological or molecular analysis.
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Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the compound's action and evaluation.
Caption: Anticancer signaling pathways modulated by cafestol and its acetate.
Caption: Proposed mechanism for cafestol-induced hyperlipidemia.
References
- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cafestol and kahweol from coffee grounds on serum lipids and serum liver enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cafestol Acetate - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Possible mechanisms underlying the cholesterol-raising effect of the coffee diterpene cafestol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. The Association between Cafestol and Cardiovascular Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Acute effects of the coffee diterpene cafestol on glucose metabolism in non-diabetic subjects with abdominal obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ‘Cafestol’, a bioactive substance found in coffee, could help delay onset of Type-2 diabetes | Health [hindustantimes.com]
- 19. Coffee bean extracts rich and poor in kahweol both give rise to elevation of liver enzymes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
